Bienvenue dans la boutique en ligne BenchChem!

n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide

Physicochemical Property Optimization Drug-likeness Lipophilicity

n-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide (CAS 1043093-46-4) is a heterocyclic building block belonging to the benzimidazolone class, featuring a cyclopropanecarboxamide substituent at the 5-position of the 2,3-dihydro-1H-benzo[d]imidazol-2-one core. The compound has a molecular formula of C11H11N3O2, a molecular weight of 217.22 g/mol, and a computed XLogP3 of 0.2, indicating a balanced hydrophilic-lipophilic profile.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B14907680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)N3
InChIInChI=1S/C11H11N3O2/c15-10(6-1-2-6)12-7-3-4-8-9(5-7)14-11(16)13-8/h3-6H,1-2H2,(H,12,15)(H2,13,14,16)
InChIKeyMEYBAVNGNXUFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy n-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide (CAS 1043093-46-4) – Benzimidazolone Building Block


n-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide (CAS 1043093-46-4) is a heterocyclic building block belonging to the benzimidazolone class, featuring a cyclopropanecarboxamide substituent at the 5-position of the 2,3-dihydro-1H-benzo[d]imidazol-2-one core [1]. The compound has a molecular formula of C11H11N3O2, a molecular weight of 217.22 g/mol, and a computed XLogP3 of 0.2, indicating a balanced hydrophilic-lipophilic profile [1]. It is commercially supplied at a standard purity of 98% for research and development use .

Why n-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide Cannot Be Simply Replaced by In-Class Analogs


Substituting this specific benzimidazolone derivative with a close analog—such as one bearing a linear alkenyl or aryl amide—introduces uncontrolled variables in a research program. The cyclopropane ring imparts a unique conformational constraint and altered metabolic stability profile compared to flexible alkyl chains [1], while the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole core distinguishes its hydrogen-bonding network from N-substituted benzimidazoles [2]. These structural features directly impact target engagement, physicochemical properties like lipophilicity (XLogP3), and synthetic tractability for further functionalization, meaning generic substitution risks non-overlapping structure-activity relationships (SAR) and irreproducible results [2].

Quantitative Differentiation Evidence for n-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide vs. Analogs


Lipophilicity Control: XLogP3 Comparison with a Linear Alkenyl Amide Analog

The target compound's cyclopropane ring contributes to a significantly lower predicted lipophilicity compared to an analog with a linear alkenyl amide chain. Specifically, its computed XLogP3 of 0.2 [1] indicates a 1.2-unit reduction in lipophilicity versus N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hex-5-ynamide, which has a predicted XLogP3 of approximately 1.4 . This shift can be critical for optimizing solubility and reducing non-specific binding in biological assays.

Physicochemical Property Optimization Drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation for CNS Permeability Profiling

The target compound demonstrates a Topological Polar Surface Area (TPSA) of 70.2 Ų [1], a value within the favorable range for crossing the blood-brain barrier. In contrast, a comparator with an extra aromatic ring, 3-hydroxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-naphthamide, possesses a significantly higher TPSA (95.6 Ų, predicted ), which likely impairs passive CNS penetration. This quantitative difference provides a clear selection criterion for CNS-targeted projects.

CNS Drug Discovery Permeability Physical Chemistry

Conformational Constraint from Cyclopropane Ring vs. Flexible Acrylamide

The cyclopropanecarboxamide group in the target compound acts as a conformationally constrained bioisostere of an acrylamide or ethyl amide. While N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylamide (CAS 1148153-99-4) possesses a reactive, planar Michael acceptor [2], the target compound replaces this with a rigid, three-membered ring. This not only eliminates the risk of non-specific covalent reactivity but also introduces a distinct dihedral angle constraint that can pre-organize the molecule for binding to a shallow hydrophobic pocket where flat acrylamides may be disfavored [1].

Medicinal Chemistry Conformational Analysis Metabolic Stability

Proven Commercial Availability and High Purity for Reproducible Research

The target compound is an off-the-shelf reagent with a guaranteed purity of 98% from established vendors . This contrasts with several close analogs in the 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl amide series which are often listed with a standard purity of 95% or are only available via custom synthesis . The 3% increase in purity specification can significantly reduce the batch-to-batch variability caused by unknown impurities, a common source of irreproducible results in biological assays.

Chemical Procurement Reproducibility Sourcing

Key Research Applications for n-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide Based on Evidence


Scaffold for CNS-Penetrant Kinase or Protease Inhibitors

The compound's low TPSA of 70.2 Ų and moderate lipophilicity (XLogP3=0.2) make it an ideal starting point for CNS drug discovery programs targeting kinases or proteases. The core’s properties align with established CNS drug-likeness guidelines, providing a higher probability of passive BBB penetration compared to more polar naphthamide analogs .

Privileged Structure for Cereblon (CRBN) E3 Ligase Modulation and PROTAC Design

The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole core is a recognized pharmacophore for binding to the cereblon (CRBN) E3 ubiquitin ligase . Using this compound as a CRBN-recruiting element in proteolysis-targeting chimeras (PROTACs) offers a direct path to targeted protein degradation, with the cyclopropane amide exit vector providing a synthetically accessible handle for linker conjugation. This application is directly supported by recent patent literature utilizing similar benzimidazolone cores for cereblon modulation .

Optimization of Solubility and Non-Specific Binding in In Vitro Assays

With a measured XLogP3 of 0.2, this compound is a superior choice over more lipophilic hex-5-ynamide analogs (XLogP3 ≈ 1.4) for biochemical or cell-based assays where non-specific binding to plasticware or lipid membranes must be minimized . This directly improves the signal-to-noise ratio and accuracy of IC50 determinations in early-stage drug discovery.

Quote Request

Request a Quote for n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.